

# Technical Support Center: Carbapenem Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Ritipenem acoxil |           |
| Cat. No.:            | B1679392         | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during carbapenem susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals.

# Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended actions.

## I. General Antimicrobial Susceptibility Testing (AST) Issues

Question: My automated susceptibility testing system (e.g., VITEK® 2, MicroScan WalkAway, Phoenix<sup>™</sup>) reports an isolate as carbapenem-susceptible, but the patient is not responding to therapy. What could be the cause?

Answer: This is a critical issue that can arise from several factors:

- Low-Level Resistance Mechanisms: The isolate may possess resistance mechanisms that are not robustly detected by automated systems, leading to "false susceptible" results (Very Major Errors or VMEs). These can include:
  - Production of carbapenemases with weak activity (e.g., OXA-48-like enzymes).[1][2]

### Troubleshooting & Optimization





- A combination of other resistance mechanisms, such as the overproduction of an AmpC β-lactamase or an Extended-Spectrum β-Lactamase (ESBL) coupled with porin loss (reduced drug entry).[3][4]
- Outdated Breakpoints: Ensure your system's software is updated with the latest Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints. Using older, higher breakpoints can misclassify resistant isolates as susceptible.
- Inoculum Effect: The standard inoculum used in AST might not reflect the high bacterial load in an infection, where some β-lactamases can be more effective.
- Organism-Specific Issues: Automated systems can have higher error rates for specific organisms like Acinetobacter baumannii-calcoaceticus complex.[5][6][7] Manual methods like broth microdilution (BMD) are often more accurate for these challenging isolates.[5][6]

### Recommended Action:

- Confirm with a Secondary Method: Retest the isolate using a reference method like broth microdilution (BMD) or gradient diffusion (Etest®).
- Perform a Phenotypic Carbapenemase Test: Use a method like the Modified Carbapenem Inactivation Method (mCIM) to detect carbapenemase activity, even if the MIC appears in the susceptible range.
- Review System Performance Data: Be aware of the known limitations and error rates of your automated system for specific organism-drug combinations (see Table 1).

Question: We are seeing discrepancies between different carbapenem agents (e.g., susceptible to imipenem but resistant to meropenem). Why does this happen?

Answer: Discrepant results among carbapenems are common and often point to specific resistance mechanisms:

 Pseudomonas aeruginosa: This organism frequently shows resistance to imipenem while remaining susceptible to meropenem. This is often due to the loss of the OprD porin, which



is the primary channel for imipenem entry. Meropenem can use other entry routes, although its susceptibility can also be affected by the upregulation of efflux pumps.

- Proteus, Providencia, and Morganella species: These organisms can show intrinsic resistance to imipenem due to the low affinity of their penicillin-binding proteins (PBPs) for this drug. This is not typically due to a carbapenemase.
- Efflux Pumps: Overexpression of efflux pumps can affect carbapenems differently, leading to varied MICs.

#### Recommended Action:

- Test and Report Carbapenems Individually: Do not infer susceptibility of one carbapenem from the results of another, especially for P. aeruginosa.
- Consider the Organism: Be aware of intrinsic resistance patterns for the specific species you are testing.

## **II. Troubleshooting Phenotypic Carbapenemase Tests**

This section focuses on specific issues with common supplementary tests used to identify carbapenemase production.

Question: My Carba NP test is negative, but I still suspect the isolate is a carbapenemase producer. What could cause a false-negative result?

Answer: False-negative Carba NP results are a known limitation and can be caused by several factors:

- Weak Carbapenemases: The test has lower sensitivity for carbapenemases with weak hydrolytic activity, most notably OXA-48-like enzymes.[1][8]
- Mucoid Strains: The exopolysaccharide produced by mucoid isolates (e.g., some Klebsiella pneumoniae) can interfere with the lysis step and the release of the enzyme, leading to a false-negative result.[1]
- Low Enzyme Expression: Some isolates may express carbapenemase at very low levels,
   which may not be sufficient to cause the required pH change within the test timeframe.



 Incorrect Bacterial Lysis: Inadequate cell lysis will result in an insufficient amount of enzyme in the test solution.

### Recommended Action:

- Use a More Sensitive Method: If you suspect an OXA-48-like producer or have a mucoid isolate, use the mCIM test, which has demonstrated higher sensitivity for these cases.[2]
- Optimize the Protocol: Some studies suggest that using a direct-from-colony suspension protocol rather than a liquid culture can improve sensitivity.[8]
- Confirm with Molecular Methods: If available, PCR-based methods are the gold standard for detecting the presence of carbapenemase genes.

Question: How do I interpret an indeterminate mCIM result (zone of inhibition 16-18 mm with pinpoint colonies inside the zone)?

Answer: According to CLSI guidelines, an indeterminate mCIM result should be interpreted as positive for carbapenemase production.[9] The presence of small colonies within the inhibition zone indicates that the meropenem in the disk was partially inactivated, allowing for limited growth of the indicator strain.

Question: The eCIM test result shows a zone diameter increase of only 3-4 mm compared to the mCIM. Is this a metallo-β-lactamase (MBL) producer?

Answer: No. A positive eCIM result, indicating the presence of an MBL, is defined by an increase in the zone of inhibition diameter of  $\geq 5$  mm compared to the mCIM result.[10][11] An increase of  $\leq 4$  mm is considered a negative result for MBL production. If the mCIM was positive and the eCIM is negative, the isolate likely produces a serine carbapenemase (e.g., KPC, OXA-48).

Question: My mCIM test was positive, but molecular testing failed to detect any known carbapenemase genes. Why?

Answer: This scenario can occur due to:



- False-Positive mCIM: While highly specific, false-positive results can occur, particularly with isolates that hyperproduce AmpC β-lactamases in combination with porin loss (e.g., some Enterobacter cloacae).
- Novel or Rare Carbapenemase: The molecular test used may not cover the specific carbapenemase gene present in the isolate. There are many rare and emerging carbapenemase variants.
- Technical Error: Rule out any technical errors in either the mCIM or the molecular assay.

#### Recommended Action:

- Review the Organism ID: False positives are more common in certain species known for AmpC hyperproduction.
- Use a Broader Molecular Panel: If possible, use a molecular assay that detects a wider range of carbapenemase genes or consider whole-genome sequencing for further investigation.
- Repeat Both Tests: Ensure proper quality control and repeat both the phenotypic and genotypic tests to confirm the results.

# Data Presentation: Performance of Susceptibility Testing Methods

Table 1: Error Rates of Automated Systems for Carbapenem Susceptibility Testing of Acinetobacter baumannii-calcoaceticus Complex



| System    | Carbapenem | Very Major<br>Error (VME) % | Major Error<br>(ME) % | Minor Error<br>(mE) % |
|-----------|------------|-----------------------------|-----------------------|-----------------------|
| Vitek 2   | Imipenem   | 0.9                         | 0                     | 1.9                   |
| Meropenem | 1.9        | 0                           | 0.9                   |                       |
| Doripenem | 17.8       | N/A                         | 3.7                   | _                     |
| MicroScan | Imipenem   | 2.8                         | 0                     | 0                     |
| Meropenem | 0.9        | 0                           | 0                     |                       |
| Doripenem | 10.3       | N/A                         | 2.8                   | _                     |
| Phoenix   | Imipenem   | 1.9                         | 0                     | 0.9                   |
| Meropenem | 1.9        | 0                           | 0                     |                       |
| Doripenem | 25.2       | N/A                         | 0.9                   | _                     |

Data compiled from studies evaluating performance against reference broth microdilution. VME (false susceptible), ME (false resistant). N/A indicates data not applicable or not reported. Source:[5][6][7]

Table 2: Comparative Performance of Phenotypic Carbapenemase Detection Methods in Enterobacterales



| Method                                               | Sensitivity (%) | Specificity (%) | Key Limitations                                                              |
|------------------------------------------------------|-----------------|-----------------|------------------------------------------------------------------------------|
| Modified Hodge Test<br>(MHT)                         | 90.7 - 93.9     | 92.1 - 100      | False positives with ESBL/AmpC + porin loss; poor detection of NDM.[1][2]    |
| Carba NP Test                                        | 75.9 - 98.5     | 100             | Poor detection of<br>OXA-48-like enzymes<br>and mucoid strains.[1]           |
| Modified Carbapenem<br>Inactivation Method<br>(mCIM) | 96.9 - 100      | 100             | Can have issues detecting some IMP- type enzymes in P. aeruginosa.[1][2][12] |

Performance can vary based on the specific carbapenemase enzyme type and organism. Data compiled from multiple comparative studies.[1][2][13][14][15][16][17]

## **Experimental Protocols Protocol: Carba NP Test**

This protocol is based on the principle of detecting imipenem hydrolysis by carbapenemase, which leads to a pH change visualized by a phenol red indicator.

### Materials:

- Solution A: 0.5% phenol red solution with 0.1 mmol/L ZnSO<sub>4</sub>, adjusted to pH 7.8.
- Solution B: Solution A supplemented with 6 mg/mL imipenem powder.
- 20 mM Tris-HCl lysis buffer.
- Test isolate grown overnight on a suitable agar plate.
- Sterile microcentrifuge tubes (1.5 mL).



Positive and negative control strains.

#### Procedure:

- Prepare Lysate: Using a 1 μL loop, scrape several colonies of the test isolate from an agar plate and resuspend the bacterial mass in 100 μL of 20 mM Tris-HCl lysis buffer in a microcentrifuge tube. Vortex for 5 seconds.[8]
- Set up Test: Label two new microcentrifuge tubes.
  - To the first tube (Test), add 100 μL of the bacterial lysate.
  - $\circ$  To the second tube (Control), add 100  $\mu$ L of the bacterial lysate.
- Add Reagents:
  - To the "Test" tube, add 100 μL of Solution B (containing imipenem).
  - To the "Control" tube, add 100 μL of Solution A (without imipenem).
- Incubation: Incubate both tubes at 35-37°C for a maximum of 2 hours.
- Interpretation:
  - Positive: The "Test" tube changes color from red to yellow or orange, while the "Control" tube remains red. This indicates carbapenem hydrolysis.
  - Negative: Both tubes remain red.
  - Invalid: The "Control" tube turns yellow/orange (may indicate an acid-producing organism).
     The test should be repeated.

## Protocol: Modified Carbapenem Inactivation Method (mCIM) and EDTA-mCIM (eCIM)

This protocol detects carbapenemase production by measuring the inactivation of a meropenem disk. The eCIM variant helps differentiate between serine and metallo- $\beta$ -lactamases.



### Materials:

- Tryptic Soy Broth (TSB).
- 0.5 M EDTA solution.
- 10 μg meropenem disks.
- Test isolate grown overnight on a blood agar plate.
- Mueller-Hinton agar (MHA) plate.
- Carbapenem-susceptible E. coli ATCC 25922 indicator strain.
- Sterile tubes.

### Procedure:

- Prepare Suspensions: For each isolate, label two 2 mL tubes of TSB.
  - mCIM tube: Emulsify a 1 μL loopful of the test organism directly into the TSB.
  - $\circ$  eCIM tube: Add 20  $\mu$ L of 0.5 M EDTA to the TSB, then emulsify a 1  $\mu$ L loopful of the same test organism.[10][11]
- Add Meropenem Disk: Place one 10 µg meropenem disk into each of the two tubes (mCIM and eCIM), ensuring the disks are fully submerged.
- Incubation: Incubate both tubes at 35-37°C for 4 hours (± 15 minutes).
- Prepare Indicator Plate: Just before the 4-hour incubation is complete, prepare a lawn of the E. coli ATCC 25922 indicator strain on an MHA plate as you would for standard disk diffusion.
- Plate the Disks: After incubation, remove the meropenem disk from each tube and place them on the inoculated MHA plate. Ensure they are well-separated.
- Incubate Plate: Incubate the MHA plate at 35-37°C for 18-24 hours.



- Interpretation:
  - mCIM Result:
    - Positive (Carbapenemase producer): Zone of inhibition is 6-15 mm in diameter, or 16-18 mm with pinpoint colonies.
    - Negative (Not a carbapenemase producer): Zone of inhibition is  $\geq$  19 mm.
  - eCIM Result (only interpret if mCIM is positive):
    - Positive (Metallo-β-Lactamase producer): The eCIM zone diameter is ≥ 5 mm larger than the mCIM zone diameter.
    - Negative (Serine Carbapenemase producer): The eCIM zone diameter is ≤ 4 mm larger than the mCIM zone diameter.

## **Visualizations**

# Logical Workflow for Carbapenem Resistance Investigation

This diagram outlines a typical workflow for a clinical laboratory when encountering a Gramnegative isolate that may be carbapenem-resistant.





Click to download full resolution via product page

Caption: A flowchart for identifying and characterizing carbapenem resistance.



## Synergistic Mechanisms of Non-Carbapenemase Mediated Resistance

This diagram illustrates how the combination of two different resistance mechanisms—β-lactamase production and porin loss—can lead to clinically significant carbapenem resistance.



Click to download full resolution via product page

Caption: The combined effect of porin loss and  $\beta$ -lactamase hyperproduction.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Troubleshooting & Optimization





- 1. Comparison of Three Phenotypic Methods of Carbapenemase Enzyme Detection to Identify Carbapenem-resistant Enterobacterales - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Comparison of four low-cost carbapenemase detection tests and a proposal of an algorithm for early detection of carbapenemase-producing Enterobacteriaceae in resource-limited settings PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization and resistance mechanisms of ertapenem-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization and resistance mechanisms of ertapenem-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbapenem Susceptibility Testing Errors Using Three Automated Systems, Disk Diffusion, Etest, and Broth Microdilution and Carbapenem Resistance Genes in Isolates of Acinetobacter baumannii-calcoaceticus Complex PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbapenem susceptibility testing errors using three automated systems, disk diffusion, Etest, and broth microdilution and carbapenem resistance genes in isolates of Acinetobacter baumannii-calcoaceticus complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Simplified Protocol for Carba NP Test for Enhanced Detection of Carbapenemase Producers Directly from Bacterial Cultures PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of the Combined Modified Carbapenem Inactivation Method and EDTA-modified Carbapenem Inactivation Method for Detection of Carbapenemase-Producing Enterobacteriaceae Causing Ventilator-associated Respiratory Infections - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. Performance of modified carbapenem inactivation method and inhibitor-based combined disk test in the detection and distinguishing of carbapenemase producing Enterobacteriaceae - Li - Annals of Translational Medicine [atm.amegroups.org]
- 12. Carbapenemase-producing Pseudomonas aeruginosa –an emerging challenge PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Four Phenotypic Tests for Detection of Carbapenemase-Producing Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of the Performance of Phenotypic Methods for the Detection of Carbapenem-Resistant Enterobacteriaceae (CRE) in Clinical Practice [frontiersin.org]



- 15. Comparison of the Performance of Phenotypic Methods for the Detection of Carbapenem-Resistant Enterobacteriaceae (CRE) in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Insights on the performance of phenotypic tests versus genotypic tests for the detection of carbapenemase-producing Gram-negative bacilli in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Carbapenem Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679392#common-pitfalls-in-carbapenem-susceptibility-testing]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com